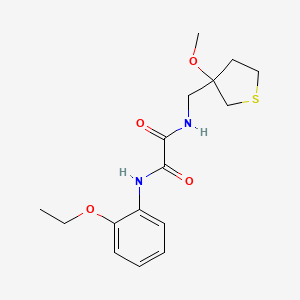

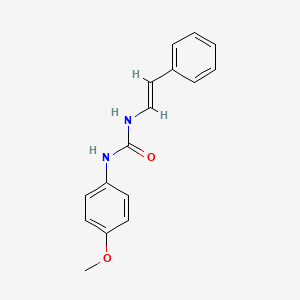

N-(4-methoxyphenyl)-N'-styrylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

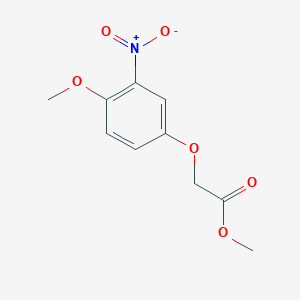

The synthesis of similar compounds has been studied. For instance, the multistep synthesis of “N-(4-methoxyphenyl)cis-norbornene-5,6-endo-dicarboxylic imide” involves sequential execution of multiple reactions, where each reaction generates the starting material for the subsequent reaction . Another study discusses the synthesis of “N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]-acetamide” from the reaction of “N-(4-methoxyphenyl)-2-chloroacetamide” and "(E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one" .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various methods such as IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data, and further characterized by single-crystal X-ray diffraction . Another study used density functional theory to analyze the structure of “N-(4-methoxyphenyl)piperazine” isomers .Chemical Reactions Analysis

The reactions of similar compounds like “(4-methoxyphenyl)amine” and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the polarizability and the first hyperpolarizability of “4-Methoxyphenyl Piperazine” isomers were analyzed using the B3LYP/6-311++G(d,p) level of DFT theory .Scientific Research Applications

Structural Characterization in Copper Complexes

N-(4-methoxyphenyl)-N'-styrylurea is utilized in the structural characterization of copper(II) complexes. The synthesis and characterization of new compounds with this derivative have showcased its role in understanding ligand behavior and copper ion coordination. The structural studies reveal significant insights into the coordination chemistry and the nature of bonding in these complexes (Tadjarodi et al., 2007).

Intervalence Charge-Transfer (IVCT) Studies

This compound has been a subject of study in intervalence charge-transfer (IVCT) in mixed-valence monocations. The understanding of IVCT band behavior, solvatochromism, and electronic coupling in these structures provides valuable information for the design and development of new materials with specific electronic properties (Barlow et al., 2005).

Polymorphism in Pharmaceutical Compounds

This compound derivatives are involved in the study of polymorphism in pharmaceutical compounds, which is crucial for understanding the physical properties of drugs, such as solubility and stability. The exploration of polymorphic forms provides insights into the design and development of more effective pharmaceutical formulations (Shishkina et al., 2018).

DNA Binding and Cytotoxicity Analysis

This derivative is used in studying DNA binding properties and cytotoxicity of certain compounds. Understanding the interaction between these compounds and DNA, as well as their cytotoxic nature, is crucial for the development of new drugs, especially in the field of cancer therapy (Mushtaque et al., 2016).

Mechanism of Action

The mechanism of action for similar compounds has been studied. For instance, “4-Methoxyamphetamine” acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate these effects . Another compound, “N-(4-methoxyphenyl)caffeamide”, exhibits antioxidant and antityrosinase activity .

Safety and Hazards

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[(E)-2-phenylethenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h2-12H,1H3,(H2,17,18,19)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCPVKZCFOBMFO-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2567108.png)

![3-Methoxy-4-(2-{[(4-methylphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde](/img/structure/B2567113.png)

![3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2567115.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2567116.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567117.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)